molecular formula C4H6O2 B1293499 3,6-Dioxabicyclo[3.1.0]hexane CAS No. 285-69-8

3,6-Dioxabicyclo[3.1.0]hexane

Cat. No.: B1293499
CAS No.: 285-69-8
M. Wt: 86.09 g/mol
InChI Key: AIUTZIYTEUMXGG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Dioxabicyclo[3.1.0]hexane can be synthesized through the epoxidation of tetrahydrofuran. One common method involves the use of 3-chlorobenzenecarboperoxoic acid in tetrahydrofuran at temperatures ranging from 0°C to 20°C . The reaction mixture is stirred, and the precipitate is filtered off. The filtrate is washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate and concentrated to yield the product .

Industrial Production Methods: Industrial production of this compound typically involves similar epoxidation processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the hazardous nature of the reagents and the exothermic nature of the reaction.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dioxabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of tetrahydrofuran derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of substituted tetrahydrofuran derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under mild conditions.

Major Products:

    Oxidation: Diols and other oxidized derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Substituted tetrahydrofuran derivatives.

Scientific Research Applications

3,6-Dioxabicyclo[3.1.0]hexane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dioxabicyclo[3.1.0]hexane involves its reactivity as an epoxide. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity underlies its use in various chemical reactions, including ring-opening reactions and polymerizations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants involved.

Comparison with Similar Compounds

    3,4-Epoxytetrahydrofuran: Another name for 3,6-Dioxabicyclo[3.1.0]hexane.

    Oxirane: A simpler epoxide with a three-membered ring.

    Tetrahydrofuran: A related compound without the epoxide ring.

Uniqueness: this compound is unique due to its bicyclic structure, which imparts distinct reactivity compared to simpler epoxides like oxirane. Its combination of an oxirane ring and a tetrahydrofuran ring allows for diverse chemical transformations and applications in various fields .

Properties

IUPAC Name

3,6-dioxabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c1-3-4(6-3)2-5-1/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUTZIYTEUMXGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80951187
Record name 3,6-Dioxabicyclo[3.1.0]hexane
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Molecular Weight

86.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285-69-8
Record name 3,6-Dioxabicyclo[3.1.0]hexane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dioxabicyclo(3.1.0)hexane
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Record name 3,6-Dioxabicyclo[3.1.0]hexane
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Record name 3,6-Dioxabicyclo[3.1.0]hexane
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Record name 3,6-dioxabicyclo[3.1.0]hexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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